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molecular formula C8H11BO2 B123717 2,5-Dimethylphenylboronic acid CAS No. 85199-06-0

2,5-Dimethylphenylboronic acid

Cat. No. B123717
M. Wt: 149.98 g/mol
InChI Key: OOMZKLJLVGQZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458909B1

Procedure details

Magnesium turnings (30.3 g; 0.55 mol) are placed ina baked-out apparatus flushed with argon, covered with about 30 ml of THF and treated with a few crystals of iodine. A few drops of bromo-p-xylene (cf. Example A1 a)) were subsequently added to the static solution. The Grignard reaction commenced very quickly and the remaining bromo-p-xylene (total amount: 92.5 g; about 70 ml; 0.5 mol) was subsequently added dropwise while stirring. The mixture was refluxed for 4 hours, then cooled. The Grignard solution was then transferred in a countercurrent of protective gas into a 500 ml dropping funnel and added dropwise at −70° C. to a solution of trimethyl borate (62.4 g; 67 ml; 0.6 mol) in 350 ml of THF while stirring (time: about 1 hour). During this addition, a precipitate was formed. The reaction mixture was allowed to warm to RT overnight and was then poured while stirring into a mixture of 700 g of ice and 20 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted three times with chloroform and the combined organic phases were evaporated. The crude product was recrystallized from chloroform/hexane.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH3:10].[B:11](OC)([O:14]C)[O:12]C.S(=O)(=O)(O)O>C1COCC1>[CH3:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=1[B:11]([OH:14])[OH:12]

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C
Step Three
Name
Quantity
67 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice
Quantity
700 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
treated with a few crystals of iodine
ADDITION
Type
ADDITION
Details
Example A1 a)) were subsequently added to the static solution
CUSTOM
Type
CUSTOM
Details
The Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
while stirring (time: about 1 hour)
Duration
1 h
ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from chloroform/hexane

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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